molecular formula C23H26N2O2S2 B2539913 1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 955259-89-9

1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide

Cat. No.: B2539913
CAS No.: 955259-89-9
M. Wt: 426.59
InChI Key: ZRSOVJXWXPBVKY-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is characterized by a methanesulfonamide core linked to a 4-methylphenyl group and a hybrid structure combining 1,2,3,4-tetrahydroisoquinoline with a thiophen-3-yl ethyl chain. The integration of these distinct pharmacophores—the tetrahydroisoquinoline scaffold known for its prevalence in bioactive molecules, the thiophene heterocycle which enhances binding interactions, and the sulfonamide functionality—suggests potential for diverse biological activity. Compounds featuring the 1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated relevance in neuroscience research, with some derivatives investigated as positive allosteric modulators for neurological targets . Structurally related analogs have been explored for their binding interactions with various enzyme systems and receptors, potentially modulating signal transduction pathways through mechanisms such as allosteric modulation . The specific structural features of this compound, including its sulfonamide linker and aromatic/heteroaromatic systems, indicate potential applications as a biochemical probe for investigating neurodegenerative pathways, cognitive disorders, or receptor-specific phenomena . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S2/c1-18-6-8-19(9-7-18)17-29(26,27)24-14-23(22-11-13-28-16-22)25-12-10-20-4-2-3-5-21(20)15-25/h2-9,11,13,16,23-24H,10,12,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOVJXWXPBVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide , often referred to as P194-1266 , is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, particularly in the context of neurological and oncological diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of P194-1266 is C23H26N2O2SC_{23}H_{26}N_2O_2S, with a molecular weight of approximately 422.54 g/mol. The compound features a sulfonamide group, which is known for its biological activity.

PropertyValue
Molecular FormulaC23H26N2O2S
Molecular Weight422.54 g/mol
LogP (Partition Coefficient)3.462
SolubilityPoorly soluble in water
pKa10.83

P194-1266 exhibits inhibitory activity against beta-catenin signaling , a pathway implicated in various cancers and neurodegenerative diseases. By modulating this pathway, the compound may influence cell proliferation and differentiation.

Pharmacological Effects

  • Anticancer Activity : Studies indicate that compounds targeting beta-catenin can reduce tumor growth in various cancer models. P194-1266 has been included in screening libraries for its potential as an anticancer agent.
  • Neuroprotective Effects : The tetrahydroisoquinoline moiety is associated with neuroprotective properties. Research suggests that similar compounds can mitigate oxidative stress and apoptosis in neuronal cells.
  • Anti-inflammatory Properties : The thiophene ring may contribute to anti-inflammatory effects, potentially making P194-1266 useful in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of P194-1266:

  • In Vitro Studies : In vitro assays demonstrated that related sulfonamide compounds inhibited cell proliferation in colorectal cancer cell lines by disrupting beta-catenin signaling pathways .
  • Animal Models : In vivo studies using mouse models showed that administration of related tetrahydroisoquinoline derivatives resulted in reduced tumor size and improved survival rates .
  • Neuroprotective Studies : Research on tetrahydroisoquinoline derivatives indicated significant neuroprotective effects against oxidative stress-induced apoptosis in neuronal cultures .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various research studies:

Study ReferenceCell Lines TestedMechanism of ActionKey Findings
HCT-116, MCF-7Apoptosis inductionDemonstrated significant cytotoxicity with IC50 values in low micromolar range.
Various human tumor cellsAntimitotic activityShowed high levels of growth inhibition with mean GI50/TGI values of 15.72/50.68 μM.
HeLaCell cycle arrestInduced G2/M phase arrest leading to apoptosis in treated cells.

Case Study: Antitumor Activity

One specific study evaluated the compound's efficacy against a panel of cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results indicated that the compound inhibited cell growth significantly, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. A recent study focused on synthesizing new derivatives based on sulfonamide structures and assessing their antimicrobial activity.

Study ReferenceTarget MicroorganismsObserved Activity
Gram-positive and Gram-negative bacteriaModerate to high inhibition zones observedPotential for development as an antimicrobial agent.
Fungal strainsLimited effectiveness reportedFurther structural modifications needed for enhanced activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

The target compound shares structural motifs with sulfonamide-triazole hybrids (e.g., compounds [7–9] from ). Key comparisons include:

Feature Target Compound Triazole-Sulfonamides [7–9] N-(2-Thiazolyl)-Benzenesulfonamide ()
Core Structure Tetrahydroisoquinoline, thiophene, sulfonamide 1,2,4-Triazole, sulfonylbenzene, fluorophenyl Pyrimidinyl-thione, thiazole, benzenesulfonamide
Synthesis Route Likely involves sulfonyl chloride coupling (inferred) Hydrazide + isothiocyanate → cyclization to triazole Sulfathiazole + isothiocyanate derivative
Key Spectral Data Not reported IR: νC=S (1247–1255 cm⁻¹), absence of νC=O (1663–1682 cm⁻¹) Not explicitly detailed
Bioactivity Hypothesized CNS modulation (structural analogy) Antifungal, antimicrobial activity reported for triazole-sulfonamides Potential pesticidal/herbicidal use (structural analogy to )

Sulfonylurea Herbicides ()

For example:

  • Functional Groups: Both contain sulfonamide linkers, but sulfonylureas integrate triazine rings, whereas the target compound uses tetrahydroisoquinoline.
  • Synthetic Flexibility : Sulfonylureas are synthesized via sulfonylation of urea precursors , whereas the target compound likely employs alkylation or nucleophilic substitution for its ethyl-thiophene moiety.

Amine-Containing Sulfonamides ()

The compound in , (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, shares a tetrahydroisoquinoline-like amine scaffold but lacks the sulfonamide group. This highlights the pharmacological versatility of amine-sulfonamide hybrids, where sulfonamide addition can enhance target binding or solubility .

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